Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate
Overview
Description
Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chlorinated benzoyl group and an ethyl ester group attached to the indole core. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Chlorination: The indole core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at specific positions.
Benzoylation: The chlorinated indole is then subjected to benzoylation using 4-chlorobenzoyl chloride in the presence of a base like pyridine to form the benzoyl indole derivative.
Esterification: Finally, the benzoyl indole derivative is esterified with ethyl bromoacetate in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The chlorinated positions on the indole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of indole-based compounds in biological systems.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of enzymes involved in key metabolic pathways, leading to altered cellular functions.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering downstream signaling pathways that result in physiological responses.
Modulation of Gene Expression: It can influence the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate can be compared with other similar compounds, such as:
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole core structure but different substituents.
Sulindac: Another NSAID with an indole core and different functional groups.
Etodolac: An NSAID with a related indole structure but distinct pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorinated benzoyl and ethyl ester groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3/c1-2-25-17(23)10-15-14-8-7-13(21)9-16(14)22-18(15)19(24)11-3-5-12(20)6-4-11/h3-9,22H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTINSQEAJZONZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC2=C1C=CC(=C2)Cl)C(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453648 | |
Record name | [6-Chloro-2-(4-chloro-benzoyl)-1H-indol-3-yl]-acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231294-93-2 | |
Record name | [6-Chloro-2-(4-chloro-benzoyl)-1H-indol-3-yl]-acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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